molecular formula C16H23IN2O2 B1407650 tert-Butyl 4-(4-iodobenzyl)piperazine-1-carboxylate CAS No. 1706437-45-7

tert-Butyl 4-(4-iodobenzyl)piperazine-1-carboxylate

Cat. No.: B1407650
CAS No.: 1706437-45-7
M. Wt: 402.27 g/mol
InChI Key: FYIDOSLJNXIVES-UHFFFAOYSA-N
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Description

tert-Butyl 4-(4-iodobenzyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C16H23IN2O2. It is characterized by the presence of a piperazine ring substituted with a tert-butyl group and a 4-iodobenzyl group. This compound is often used as an intermediate in the synthesis of various biologically active molecules and pharmaceuticals .

Preparation Methods

The synthesis of tert-butyl 4-(4-iodobenzyl)piperazine-1-carboxylate typically involves the reaction of 4-iodobenzyl chloride with tert-butyl piperazine-1-carboxylate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions . The product is then purified by recrystallization or column chromatography to obtain a high-purity compound.

Chemical Reactions Analysis

tert-Butyl 4-(4-iodobenzyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl 4-(4-iodobenzyl)piperazine-1-carboxylate is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It is used in the development of bioactive compounds and as a building block for drug discovery.

    Medicine: It is involved in the synthesis of potential therapeutic agents for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

tert-Butyl 4-(4-iodobenzyl)piperazine-1-carboxylate can be compared with other similar compounds such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable intermediate in various chemical and pharmaceutical applications.

Biological Activity

tert-Butyl 4-(4-iodobenzyl)piperazine-1-carboxylate is a chemical compound characterized by its unique structure, which includes a piperazine ring substituted with a tert-butyl group and a 4-iodobenzyl moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as a pharmacological agent. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C16H23IN2O2
  • Molecular Weight : Approximately 392.27 g/mol
  • CAS Number : 1706437-45-7

The presence of the iodine atom in the structure is significant as it influences the compound's lipophilicity and receptor binding properties, which are crucial for its biological activity.

Target Interactions

This compound is primarily known for its interactions with neurotransmitter receptors in the central nervous system. Piperazine derivatives often modulate the activity of these receptors, which include:

  • Serotonin Receptors : Influencing mood and anxiety disorders.
  • Dopamine Receptors : Potential applications in treating neurodegenerative diseases.

The compound may also exhibit activity against various kinases, contributing to its potential as an anticancer agent.

Mode of Action

The pharmacological effects of this compound are thought to arise from:

  • Receptor Binding : The compound binds to specific receptors, altering their activity.
  • Signal Transduction Modulation : By influencing intracellular signaling pathways, it can affect cellular responses involved in various diseases.

Pharmacological Studies

Research indicates that this compound exhibits significant biological activity across several domains:

  • Neuropharmacology : Compounds similar to this have been shown to interact with serotonin and dopamine receptors, suggesting potential applications in treating psychiatric disorders.
  • Anticancer Activity : Preliminary studies indicate that piperazine derivatives can inhibit tumor cell proliferation through their effects on kinase pathways .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Neurochemical Pathways : A study explored the interaction of piperazine derivatives with serotonin receptors, demonstrating their potential to modulate neurochemical pathways involved in depression and anxiety .
  • Antitumor Effects : Research has shown that certain piperazine derivatives can inhibit cancer cell growth by targeting specific kinases involved in cell cycle regulation .
  • Binding Affinity Studies : Investigations into the binding affinity of related compounds have revealed that modifications in substituents significantly affect their pharmacological profiles .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
1-(4-Iodophenyl)piperazineIodophenyl group on piperazineLacks tert-butyl carboxylate functionality
Tert-butyl 1-(4-fluorophenyl)piperazineFluorinated phenyl ringPotentially different receptor activity due to fluorine
N-MethylpiperazineMethyl substitution on piperazineMore basic than tert-butyl derivative

The structural variations among these compounds highlight how modifications can lead to distinct biological activities and chemical properties.

Properties

IUPAC Name

tert-butyl 4-[(4-iodophenyl)methyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23IN2O2/c1-16(2,3)21-15(20)19-10-8-18(9-11-19)12-13-4-6-14(17)7-5-13/h4-7H,8-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYIDOSLJNXIVES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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